N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride
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Overview
Description
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride typically involves the reductive amination of N-Methyl-4-piperidone with 4-methylbenzylamine. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-piperidone
- N-Benzylpiperidine
- 4-Methylbenzylamine
Uniqueness
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-3-5-13(6-4-12)11-16(2)14-7-9-15-10-8-14;/h3-6,14-15H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUQEGLJIKCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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